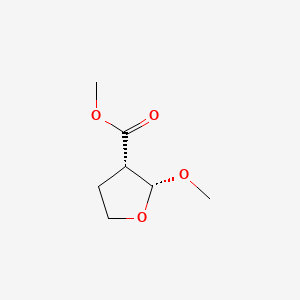
7-Aminoclonazepam-d4
Descripción general
Descripción
7-Aminoclonazepam-d4 is a deuterium-labeled version of 7-Aminoclonazepam . It is used as an internal standard for the quantification of 7-Aminoclonazepam by GC- or LC-MS . It is available as a reference material in bulk powder and/or solution form .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of 7-Aminoclonazepam, with the difference being the presence of four deuterium atoms . The empirical formula is C15D4H8ClN3O, and the molecular weight is 289.75 .Chemical Reactions Analysis
This compound is used in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of benzodiazepines . It is used as an internal standard in these methods .Aplicaciones Científicas De Investigación
Detection in Hair Samples : 7-Aminoclonazepam (7-ACLO) can be quantitatively detected in hair samples, which is crucial for investigating drug-facilitated sexual assaults. A study found that 7-ACLO is deposited in hair in much higher quantities than Clonazepam and remains detectable for extended periods, even after a single dose, which is typical in date-rape scenarios (Negrusz et al., 2000).
Prolonged Excretion in Urine : After repeated ingestion of Clonazepam, 7-aminoclonazepam (7-AC) can be detected in urine for up to 2-3 weeks, aiding in monitoring drug abuse and investigating suspected drug-facilitated sexual assaults (Storhaug et al., 2012).
Blood Concentration Analysis : The incidence and blood concentrations of Clonazepam and 7-aminoclonazepam were analyzed in various forensic cases, providing valuable information for drug abuse and forensic investigations (Steentoft & Linnet, 2009).
Superiority in Oral Fluid Detection : 7-aminoclonazepam is more effective than Clonazepam for detection in oral fluid, which is critical for monitoring drug compliance in addiction clinics (Melanson et al., 2016).
Instability in Frozen Storage : Notable instability of 7-aminoclonazepam in frozen storage conditions was observed, emphasizing the importance of proper calibrator storage and stability validation in clinical laboratories (Dahlin & Petrides, 2018).
Ultrasensitive Detection in Urine : A microfluidic chip-based immunoassay with laser-induced fluorescence detection was developed for the ultrasensitive detection of 7-aminoclonazepam in human urine, proving to be practical for clinical use (Chen et al., 2009).
Residual Effect on GABA Receptor Function : 7-aminoclonazepam showed effects on GABA receptor-mediated currents in rat neurons, indicating its potential impact on the nervous system and implications in clinical treatments (Munakata & Tsuchiya, 2008).
Mecanismo De Acción
- By binding to GABA A receptors, 7-Aminoclonazepam-d4 enhances the effect of GABA, leading to increased inhibition in the central nervous system .
- Consequently, the compound exerts anticonvulsant, anxiolytic (anti-anxiety), and skeletal muscle relaxant effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Direcciones Futuras
The use of 7-Aminoclonazepam-d4 in analytical methods for the detection and quantification of benzodiazepines is a significant area of research . Its use as an internal standard in GC- or LC-MS methods provides a more accurate measure of patient compliance with clonazepam medication . Future research may focus on optimizing these methods and expanding their applications.
Análisis Bioquímico
Biochemical Properties
7-Aminoclonazepam-d4, like its non-deuterated counterpart, is structurally categorized as a benzodiazepine . Benzodiazepines are known to interact with gamma-aminobutyric acid (GABA) receptors in the nervous system
Cellular Effects
It is known that benzodiazepines, including 7-Aminoclonazepam, can influence cell function by modulating the activity of GABA receptors . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of other benzodiazepines. Benzodiazepines bind to GABA receptors, enhancing the inhibitory effects of GABA in the nervous system . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .
Temporal Effects in Laboratory Settings
It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have plasma levels that correlate linearly with changes in dose, indicating first-order elimination kinetics .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. It is known that the parent compound, clonazepam, and its metabolite, 7-aminoclonazepam, have been studied in humans and show a linear correlation between changes in dose and resulting plasma levels .
Metabolic Pathways
This compound is a metabolite of clonazepam, which is primarily metabolized by reduction of the nitro group to form 7-aminoclonazepam
Transport and Distribution
It is known that benzodiazepines are lipophilic and can readily cross cell membranes .
Subcellular Localization
Given that benzodiazepines are known to interact with GABA receptors, which are located in the cell membrane, it is likely that this compound would also be found in this location .
Propiedades
IUPAC Name |
7-amino-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043046 | |
| Record name | 7-Aminoclonazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125070-96-4 | |
| Record name | 7-Aminoclonazepam-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125070-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)

